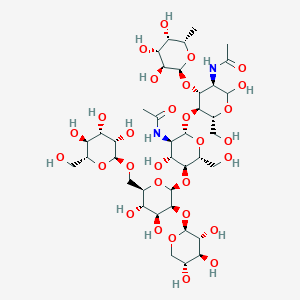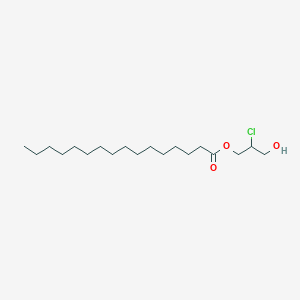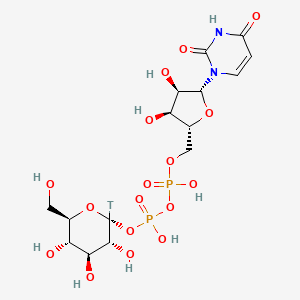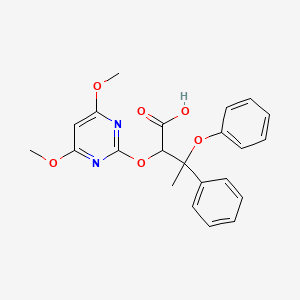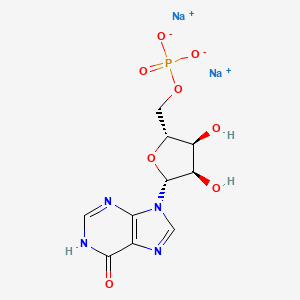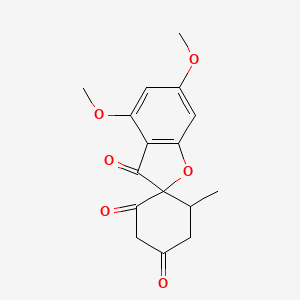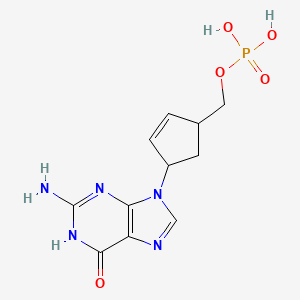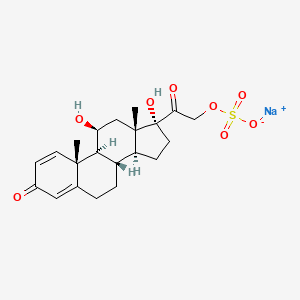![molecular formula C₂₁H₂₄O₄ B1146381 Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane CAS No. 34827-26-4](/img/structure/B1146381.png)
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane" is a compound that belongs to a class of organic molecules characterized by the presence of methylenedioxy groups attached to a methane backbone. This structure is of interest due to its potential for varied chemical reactions and properties.
Synthesis Analysis
Synthesis of related bis-phenylmethane compounds involves reactions that yield products with significant structural diversity and potential application in various fields, including materials science and organic electronics. For example, bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes have been synthesized and characterized, showing the ability to exhibit three distinct colored states under different conditions, indicative of their potential in dye and pigment applications (Sarma & Baruah, 2004).
Molecular Structure Analysis
The molecular structure of bis-phenylmethane derivatives often involves significant conformational features, such as dihedral angles and planarity, affecting their physical and chemical properties. For instance, the study on bis(2,5-dimethoxy-4-methylphenyl)methane highlights the molecular arrangement and its implications on the compound's behavior (Wiedenfeld et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving bis-phenylmethane compounds can lead to a wide range of products with diverse properties. The reactivity of these compounds under different conditions can be tailored for specific applications, such as in the synthesis of novel dyes and pigments or in the development of materials with unique electronic properties.
Physical Properties Analysis
The physical properties of bis-phenylmethane derivatives, including melting points, boiling points, and solubility, are crucial for their practical application. These properties are determined by the compound's molecular structure, particularly the substituents attached to the phenyl rings and the methane backbone.
Chemical Properties Analysis
Bis-phenylmethane compounds exhibit a variety of chemical properties, such as acidity, basicity, and reactivity towards oxidation and reduction. These properties are influenced by the electronic effects of substituents and the overall molecular conformation.
科学的研究の応用
Material Synthesis and Characterization
Bisphenylmethane derivatives have been explored extensively in material synthesis and characterization. For instance, Sarma and Baruah (2004) synthesized a series of bisphenylmethanes, specifically bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, and characterized them. These compounds are of interest due to their potential use as leuco dyes, which can exhibit different colors under various conditions due to their oxidation to quinones (Sarma & Baruah, 2004).
Environmental Degradation and Biodegradation Studies
Bisphenol derivatives, similar in structure to bis[4,5-(methylenedioxy)-2-propylphenyl]-methane, have been the subject of environmental degradation and biodegradation studies. Inoue et al. (2007) isolated bacteria capable of utilizing bisphenol F (BPF) as a sole carbon source, providing insights into the biodegradation pathways of such compounds. These findings are crucial for understanding the environmental fate and potential bioremediation strategies for bisphenol derivatives (Inoue et al., 2007).
Polymerization and Material Properties
The study by Benincori et al. (2003) on the electrochemical polymerization of bis(thienyl)methanes, including derivatives like bis(3,4-ethylenedioxythienyl)methane, sheds light on the synthesis of low-gap materials. These materials have applications in various fields due to their unique electronic properties (Benincori et al., 2003).
Biomedical Research
Liu, Chen, and Gust (2012) explored the antitumor and antibacterial activity of bis[4,5-diarylimidazol-2-ylidene]methane derivatives, indicating the potential biomedical applications of bisphenylmethane derivatives. These compounds showed growth inhibition effects against various carcinoma cell lines and bacteria, highlighting their significance in medical research and potential therapeutic uses (Liu, Chen, & Gust, 2012).
特性
IUPAC Name |
5-propyl-6-[(6-propyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-5-14-8-18-20(24-12-22-18)10-16(14)7-17-11-21-19(23-13-25-21)9-15(17)6-4-2/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIJCKXNLPXDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1CC3=CC4=C(C=C3CCC)OCO4)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

